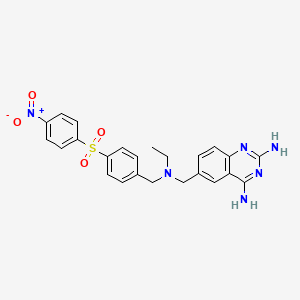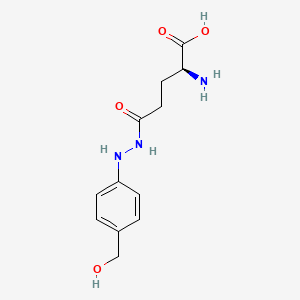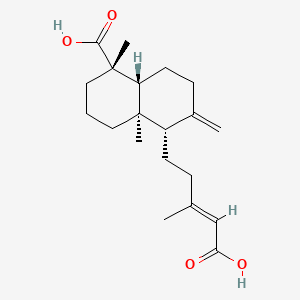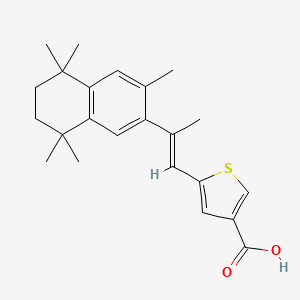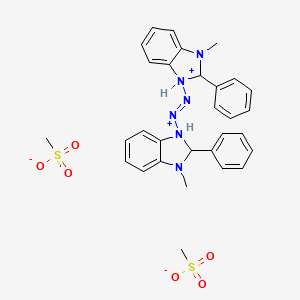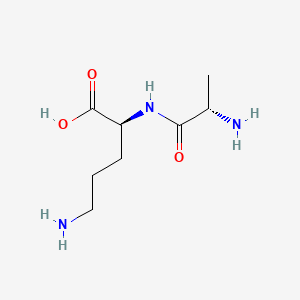
Alanyl ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanyl ornithine is a dipeptide.
Wissenschaftliche Forschungsanwendungen
Allosteric Control in Enzymatic Reactions
Alanyl ornithine, through its component ornithine, plays a role in the allosteric control of enzymes. A study revealed that certain amino acids, including ornithine, are crucial for the binding and allosteric signal transmission in carbamoyl phosphate synthetase (CPS) from Escherichia coli. This finding underscores the importance of ornithine in enzyme regulation and functionality (Pierrat, Javid-Majd, & Raushel, 2002).
Enhancing Microbial Fermentation for Amino Acid Production
Ornithine, a key component of alanyl ornithine, is vital in microbial fermentation processes. Research has demonstrated the potential of engineered Corynebacterium glutamicum strains to enhance l-ornithine production, a significant advancement in the food and medicine industries. This metabolic engineering presents a promising avenue for the industrial production of l-ornithine (Zhang, Gao, Chu, & Ye, 2019).
Novel Amino Acid Biosynthesis
D-ornithine, a component of alanyl ornithine, can lead to the production of new amino acids, such as pyrroline-carboxy-lysine (Pcl), through the modification of pyrrolysine biosynthesis. This discovery expands our understanding of amino acid diversity and their biosynthetic pathways, highlighting the potential of ornithine derivatives in synthetic biology (Cellitti et al., 2011).
Role in Enzymatic Activity and Stability
Ornithine's role in maintaining enzymatic activity and stability is highlighted in a study where mutations in ornithine decarboxylase significantly altered the enzyme's properties. This research contributes to our understanding of enzyme functionality and the importance of specific amino acids like ornithine in enzymatic reactions (Lu, Stanley, & Pegg, 1991).
Bacterial Peptidoglycan Composition
Ornithine's inclusion in the peptidoglycan of certain bacterial strains, as seen in Serinicoccus marinus, indicates its structural significance in microbial cell walls. This knowledge is crucial for understanding bacterial taxonomy and physiology (Yi, Schumann, Sohn, & Chun, 2004).
Eigenschaften
CAS-Nummer |
643755-41-3 |
|---|---|
Produktname |
Alanyl ornithine |
Molekularformel |
C8H17N3O3 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(10)7(12)11-6(8(13)14)3-2-4-9/h5-6H,2-4,9-10H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
InChI-Schlüssel |
VUEDSARGIZJRJU-WDSKDSINSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N |
SMILES |
CC(C(=O)NC(CCCN)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCCN)C(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alanyl ornithine; Dipeptide ao-a; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



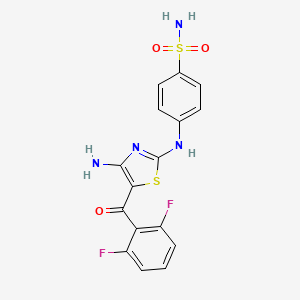
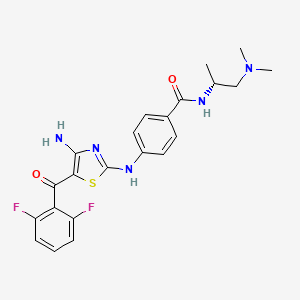
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
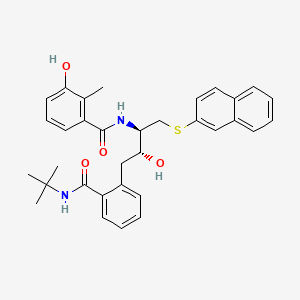
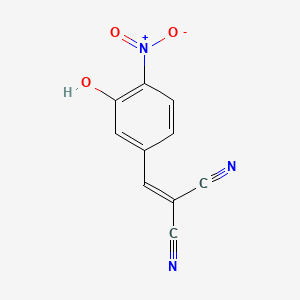
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
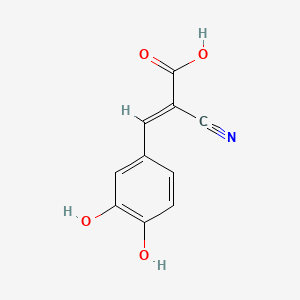
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
